molecular formula C24H29NO4 B1245501 Septicine CAS No. 42922-10-1

Septicine

Cat. No. B1245501
CAS RN: 42922-10-1
M. Wt: 395.5 g/mol
InChI Key: MXMHNOVMTJDCLE-GOSISDBHSA-N
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Scientific Research Applications

Anti-inflammatory Activities

Septicine, a natural alkaloid found in Tylophora ovata, shows promising anti-inflammatory activities. In a study on lipopolysaccharide-stimulated murine macrophages, septicine significantly inhibited the production of inflammatory mediators such as nitric oxide, tumor necrosis factor-α, and interleukin-6. It also suppressed the expression of inducible nitric oxide synthase, suggesting its potential role in anti-inflammatory treatments (Park & Kim, 2011).

Interaction with Antibiotics

Septicine has been studied in the context of antibiotic therapy and its influence on the growth and pathogenesis of Candida albicans. The use of antibiotics, such as penicillin, has been associated with secondary infections by organisms like C. albicans. Theories suggest that antibiotics might directly stimulate the growth or virulence of C. albicans, with septicine playing a role in understanding these dynamics (Huppert, Macpherson, & Cazin, 1953).

Cancer Cell Line Inhibition

Investigations into the alkaloids of Tylophora ovata, including septicine, have shown in vitro anti-inflammatory activities and growth inhibition in various cancer cell lines. These findings are crucial for exploring potential cancer treatments, with septicine displaying a range of inhibitory effects on different cell lines (Lee et al., 2011).

Septicemia and Infection Research

Septicine has been implicated in studies related to septicaemia and bacterial infections. Research exploring the pathogenesis and treatment of septicaemia often includes analysis of various compounds and their interactions with pathogens. While specific studies on septicine's direct role in such contexts are limited, the broader research field provides insights into how it may influence or be influenced by infectious diseases (Rosenthal, 2002).

Mechanism of Action

properties

IUPAC Name

(8aR)-6,7-bis(3,4-dimethoxyphenyl)-1,2,3,5,8,8a-hexahydroindolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO4/c1-26-21-9-7-16(12-23(21)28-3)19-14-18-6-5-11-25(18)15-20(19)17-8-10-22(27-2)24(13-17)29-4/h7-10,12-13,18H,5-6,11,14-15H2,1-4H3/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMHNOVMTJDCLE-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(CN3CCCC3C2)C4=CC(=C(C=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=C(CN3CCC[C@@H]3C2)C4=CC(=C(C=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444567
Record name septicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Septicine

CAS RN

42922-10-1
Record name septicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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